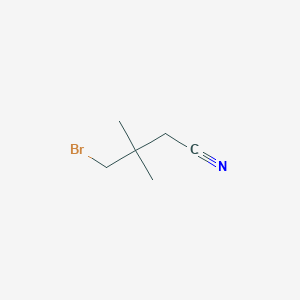
4-Bromo-3,3-dimethylbutanenitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Bromo-3,3-dimethylbutanenitrile and related compounds often involves bromination reactions or multicomponent reactions. For example, a compound with a structure similar to 4-Bromo-3,3-dimethylbutanenitrile was synthesized via a one-pot multicomponent reaction involving bromo derivatives, demonstrating the effectiveness of organo-catalysts at room temperature (Kumar et al., 2016). Another approach involved a bromo-radical substitution reaction, highlighting a method for introducing bromo groups into specific positions on the molecular framework (Yamada et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of bromo-substituted compounds, including X-ray diffraction, reveals detailed geometric configurations, bond lengths, and angles critical for understanding the compound's chemical behavior and reactivity. For instance, studies on similar brominated compounds have elucidated crystal structures, showcasing the importance of intermolecular interactions and the spatial arrangement of bromo groups and other substituents (Mazhar-ul-Haque et al., 1981).
Chemical Reactions and Properties
The chemical reactivity of 4-Bromo-3,3-dimethylbutanenitrile can be inferred from related compounds, which undergo various organic reactions, including nucleophilic substitutions and cycloadditions. These reactions often yield complex heterocycles and functionalized materials, indicating the compound's utility in synthesizing pharmaceutically relevant molecules and materials (Soleimani et al., 2015).
Aplicaciones Científicas De Investigación
Anti-proliferative Effects in Cancer Research : A study by Yamada et al. (2010) focused on a compound closely related to 4-Bromo-3,3-dimethylbutanenitrile, specifically 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide. This compound showed a significant anti-proliferative effect on U937 cells, suggesting potential applications in cancer treatment, particularly as a chemotherapeutic agent (Yamada et al., 2010).
Organic Synthesis and Reactivity Studies : The reactivity of certain phosphaboradibenzofulvene compounds, which can be linked to the broader family of bromo- and dimethyl-substituted compounds like 4-Bromo-3,3-dimethylbutanenitrile, has been explored. This includes their reaction with hydrogen, acetonitrile, and other agents, indicating applications in the synthesis of various organic compounds (Breunig et al., 2013).
Synthesis of Novel Isoxazoles : The synthesis of novel 4-bromo-7,9-dimethyl-1-aryl-2-oxa-3,7,9-triaza-spiro[4.5]dec-3-ene-6,8,10-trione derivatives, through reactions involving bromonitrile oxide, demonstrates the versatility of bromo- and dimethyl-substituted compounds in creating new chemical structures, which could have various applications in pharmaceutical and material sciences (Soleimani et al., 2015).
Electrochemical Studies : Research on the electrochemical oxidation of bromoaniline derivatives, which share structural similarities with 4-Bromo-3,3-dimethylbutanenitrile, reveals insights into their potential applications in electrochemical processes and materials science (Kádár et al., 2001).
Herbicide Resistance in Agriculture : A study on the herbicide bromoxynil, which is chemically related to 4-Bromo-3,3-dimethylbutanenitrile, demonstrated how genetic modification in plants can confer resistance to this herbicide, indicating potential agricultural applications (Stalker et al., 1988).
Propiedades
IUPAC Name |
4-bromo-3,3-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-6(2,5-7)3-4-8/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXBWXNXFFTRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298751 | |
| Record name | 4-Bromo-3,3-dimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,3-dimethylbutanenitrile | |
CAS RN |
129415-93-6 | |
| Record name | 4-Bromo-3,3-dimethylbutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129415-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,3-dimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,3-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



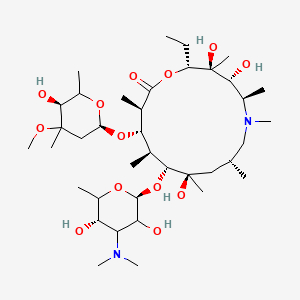
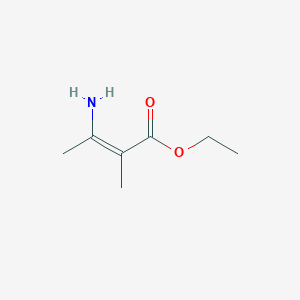
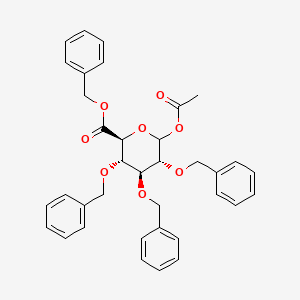
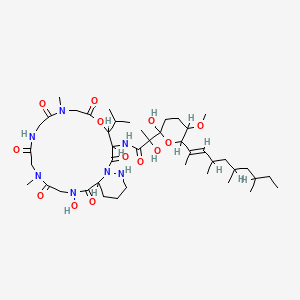
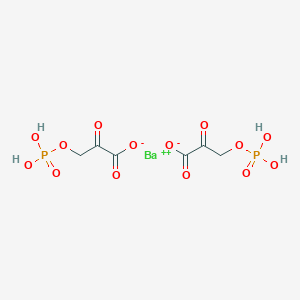


![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
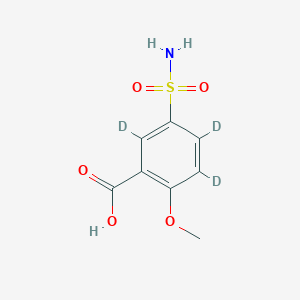

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)